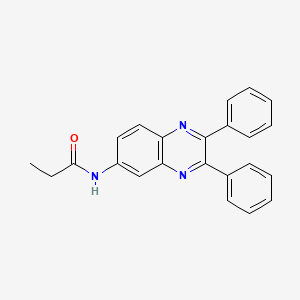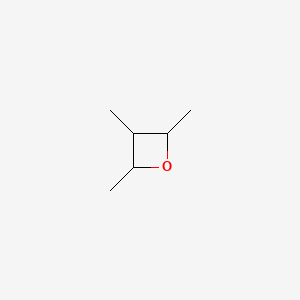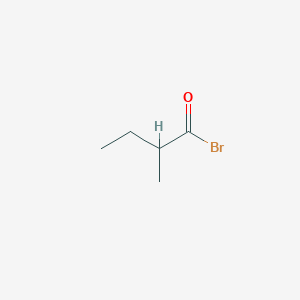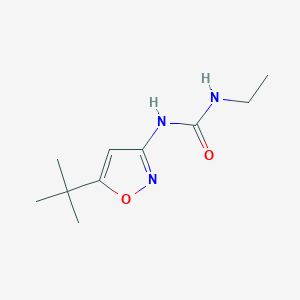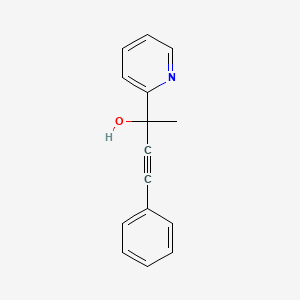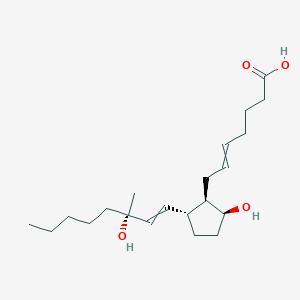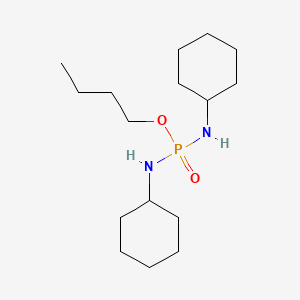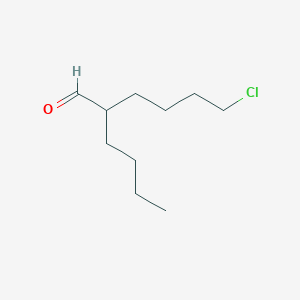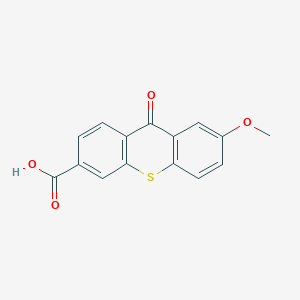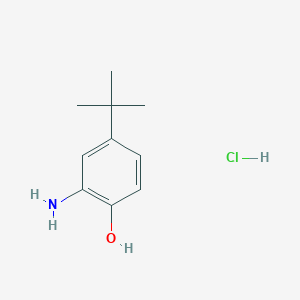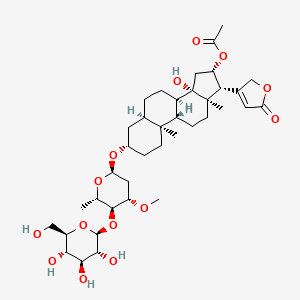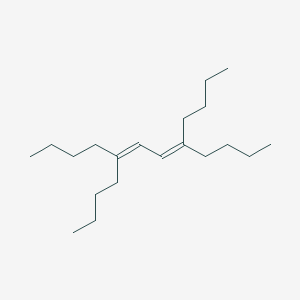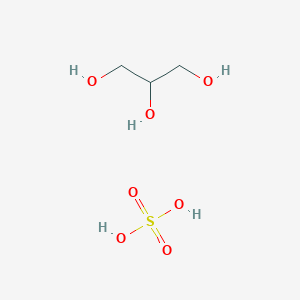
Propane-1,2,3-triol;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is a triol compound, meaning it has three hydroxyl groups (-OH) attached to its carbon atoms. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these two compounds can participate in various chemical reactions, leading to the formation of esters and other derivatives.
準備方法
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained on a large scale as a by-product in the manufacture of soaps. Soaps are produced by boiling oils and fats with sodium or potassium hydroxide solution, a process known as saponification .
- It can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is cheaply obtained from the cracking of petroleum. Propylene is first chlorinated to get allyl chloride, which is then hydrolyzed to allyl alcohol. The allyl alcohol is treated with chlorine water and subsequently hydrolyzed to produce glycerol .
化学反応の分析
Types of Reactions
-
Esterification
- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .
-
Hydrolysis
- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.
Major Products
Esters: Formed from the reaction of glycerol with carboxylic acids.
科学的研究の応用
Propane-1,2,3-triol has a wide range of applications in various fields:
-
Chemistry
-
Biology
-
Medicine
- Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of nitroglycerin, a key ingredient in dynamite and a medication for heart conditions .
-
Industry
作用機序
The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:
類似化合物との比較
Propane-1,2,3-triol can be compared with other similar compounds such as:
Ethylene Glycol (Ethane-1,2-diol): Another diol with two hydroxyl groups, used as an antifreeze and in the production of polyethylene terephthalate (PET).
Propylene Glycol (Propane-1,2-diol): A diol with two hydroxyl groups, used in food, cosmetics, and pharmaceuticals as a humectant and solvent.
Uniqueness
- Propane-1,2,3-triol is unique due to its three hydroxyl groups, making it a versatile compound in various chemical reactions and applications. Its non-toxic nature and sweet taste also make it suitable for use in food and pharmaceutical products .
特性
CAS番号 |
52229-63-7 |
|---|---|
分子式 |
C3H10O7S |
分子量 |
190.17 g/mol |
IUPAC名 |
propane-1,2,3-triol;sulfuric acid |
InChI |
InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |
InChIキー |
BXNRKCXZILSQHE-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


